molecular formula C23H23N5O4 B2918400 ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate CAS No. 1261002-52-1

ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate

Cat. No.: B2918400
CAS No.: 1261002-52-1
M. Wt: 433.468
InChI Key: OBTZJUULYADTKB-UHFFFAOYSA-N
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Description

The compound “ethyl 3-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate” is a complex organic molecule. It contains a triazoloquinoxaline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Triazoloquinoxalines have been studied for their potential antiviral and antimicrobial activities .

Scientific Research Applications

Antidepressant Potential

  • Antidepressant Properties: Compounds similar to ethyl 3-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate, specifically 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, have been studied for their potential as rapid-acting antidepressants. These compounds have shown promising results in reducing immobility in behavioral despair models in rats, indicating potential therapeutic use as novel antidepressants (Sarges et al., 1990).

Antimicrobial Applications

  • Antimicrobial Properties: Research indicates that derivatives of triazoloquinoxaline, such as ethyl 3-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate, can exhibit antimicrobial properties. For instance, certain 4-ethyl-1(2)-R-1(2)H-4,7-dihydro-triazolo[4,5-h]-quinolin-7-one-6-carboxylic acids, analogues of oxolinic acid, have been evaluated for their effectiveness against urinary tract infections (Sanna et al., 1990).

Potential in Adenosine Receptor Antagonism

  • Adenosine Receptor Interaction: Compounds in the triazoloquinoxaline class have been studied for their ability to bind to adenosine receptors, which may have implications in neurological disorders. These compounds have shown affinity for adenosine A1 and A2 receptors, suggesting potential applications in neurological research and treatment (Kim et al., 1996).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Some triazoloquinoxalines have been found to exhibit antiviral activity, although the exact mechanism is not fully understood .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the interest in triazoloquinoxalines in medicinal chemistry, this compound could be a promising area of study .

Properties

IUPAC Name

ethyl 3-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-3-8-19-25-26-21-22(30)27(17-11-5-6-12-18(17)28(19)21)14-20(29)24-16-10-7-9-15(13-16)23(31)32-4-2/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTZJUULYADTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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